

# Comparative Analysis of Sprifermin (Recombinant Human FGF-18) in Osteoarthritis Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TFGF-18   |           |
| Cat. No.:            | B15612009 | Get Quote |

This guide provides a statistical analysis and comparison of Sprifermin (recombinant human Fibroblast Growth Factor-18), an investigational disease-modifying osteoarthritis drug (DMOAD), based on publicly available clinical trial data. The primary comparator is the placebo group from the FORWARD (FGF-18 Osteoarthritis Randomized Trial with Administration of Repeated Doses) study.

## **Data Presentation: Key Clinical Trial Outcomes**

The following tables summarize the key quantitative data from the FORWARD trial, a multi-year study evaluating the efficacy and safety of intra-articular injections of Sprifermin in patients with knee osteoarthritis.

Table 1: Change in Femorotibial Joint Cartilage Thickness at 2 Years



| Treatment Group                     | Change from Baseline (mm) | 95% Confidence Interval  |
|-------------------------------------|---------------------------|--------------------------|
| Sprifermin 100 μg (every 6 months)  | 0.05                      | 0.03 to 0.07             |
| Sprifermin 100 μg (every 12 months) | 0.04                      | 0.02 to 0.06             |
| Sprifermin 30 μg (every 6 months)   | 0.02                      | -0.01 to 0.04            |
| Sprifermin 30 μg (every 12 months)  | 0.01                      | -0.01 to 0.03            |
| Placebo                             | -0.02 (loss of cartilage) | Not specified in results |

Data sourced from the FORWARD randomized clinical trial.[1][2][3]

Table 2: Long-Term Change in Femorotibial Joint Cartilage Thickness at 5 Years

| Treatment Group                       | Mean Difference<br>vs. Placebo (mm) | 95% Confidence<br>Interval | p-value |
|---------------------------------------|-------------------------------------|----------------------------|---------|
| Sprifermin 100 μg<br>(every 6 months) | 0.05                                | 0.00 to 0.10               | 0.015   |

This table reflects the sustained effect of Sprifermin 3.5 years after the last treatment.[4]

Table 3: Symptomatic Improvement (WOMAC Score) at 2 Years



| Treatment Group                     | Mean Absolute Change from Baseline | Comparison to Placebo                   |
|-------------------------------------|------------------------------------|-----------------------------------------|
| Sprifermin 100 μg (every 6 months)  | Not specified                      | No statistically significant difference |
| Sprifermin 100 μg (every 12 months) | Not specified                      | No statistically significant difference |
| Sprifermin 30 μg (every 6 months)   | Not specified                      | No statistically significant difference |
| Sprifermin 30 μg (every 12 months)  | Not specified                      | No statistically significant difference |
| Placebo                             | Not specified                      | Baseline for comparison                 |

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) scores showed approximately a 50% improvement from baseline in all groups, including placebo, with no statistically significant differences between the Sprifermin and placebo groups at the 2-year mark.[1][4][5] However, in a subgroup of patients with severe pain and joint space narrowing, those who received 100 µg of sprifermin every six months showed significant improvement in arthritis symptoms 18 months after their last injection compared to those receiving a placebo[3].

## **Experimental Protocols**

FORWARD Clinical Trial Methodology

The FORWARD study was a dose-finding, randomized, placebo-controlled, double-blind clinical trial designed to assess the efficacy and safety of Sprifermin as a potential DMOAD for knee osteoarthritis.[5][6]

- Participants: The study enrolled 549 participants with symptomatic, radiographic knee osteoarthritis, classified with a Kellgren-Lawrence score of grade 2 or 3.[2]
- Intervention: Patients were randomized into five groups, receiving intra-articular injections of:
  - Sprifermin 100 μg every 6 months



- Sprifermin 100 μg every 12 months
- Sprifermin 30 μg every 6 months
- Sprifermin 30 μg every 12 months
- Placebo every 6 or 12 months[1][6]
- Primary Endpoint: The primary outcome measured was the change in total femorotibial joint cartilage thickness from baseline to 2 years, as assessed by quantitative magnetic resonance imaging (qMRI).[1][2]
- Secondary Endpoints: Secondary outcomes included changes in the total Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores to assess pain, stiffness, and physical function.[1]
- Duration: The initial treatment phase was 18 months, with a primary analysis at 2 years and a long-term follow-up to 5 years.[4][5]

## **Mandatory Visualizations**

Signaling Pathway of FGF-18 in Chondrocytes

Fibroblast Growth Factor-18 (FGF-18), the active component of Sprifermin, plays a significant role in cartilage development and maintenance.[7] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR3, on the surface of chondrocytes.[8] This initiates a downstream signaling cascade that promotes chondrocyte proliferation and differentiation, leading to the synthesis of extracellular matrix components, which are essential for cartilage repair.[7][9]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Effect of Intra-Articular Sprifermin vs Placebo on Femorotibial Joint Cartilage Thickness in Patients With Osteoarthritis: The FORWARD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. FORWARD Clinical Trial: Sprifermin Improves Cartilage Thickness in Knee OA | Consultant360 [consultant360.com]
- 3. Experimental Growth Factor Shows Promise in Treating Knee Osteoarthritis | Docwire News [docwirenews.com]
- 4. Long-term structural and symptomatic effects of intra-articular sprifermin in patients with knee osteoarthritis: 5-year results from the FORWARD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. FGF18 fibroblast growth factor 18 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 8. Role of FGF-18 in Bone Regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of FGF-18 and TGF-β3 on the Chondrogenesis of Human Adipose-Derived Mesenchymal Stem Cells in the Pellet Culture - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Sprifermin (Recombinant Human FGF-18) in Osteoarthritis Clinical Trials]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b15612009#statistical-analysis-of-tfgf-18-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com